N-Deethyldorzolamide

Description

Contextual Overview of Carbonic Anhydrase Inhibitors (CAIs) in Ocular Therapeutics

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that have been utilized for decades in the management of glaucoma. nih.gov These agents work by reducing the production of aqueous humor, the fluid inside the eye, which in turn lowers intraocular pressure (IOP). nih.govdrugs.com Elevated IOP is a primary risk factor for the development and progression of glaucoma, a condition that can lead to irreversible blindness. nv.govnih.gov

Initially, CAIs were administered systemically; however, this route was associated with frequent side effects. nih.govresearchgate.net This led to the development of topical CAIs, such as dorzolamide (B1670892) and brinzolamide, which are applied directly to the eye. researchgate.net This targeted delivery minimizes systemic absorption and associated adverse effects. researchgate.netnih.gov While prostaglandin (B15479496) analogs and beta-blockers are often considered first-line treatments, topical CAIs remain a valuable option, particularly in combination therapies. nih.goviu.edu

The enzyme targeted by these drugs, carbonic anhydrase, is widely distributed throughout the body and exists in various isoforms. researchgate.netncats.io In the eye, the inhibition of specific carbonic anhydrase isoenzymes, particularly CA-II, in the ciliary processes is responsible for the reduction in aqueous humor secretion. nih.govnih.gov

Dorzolamide: Parent Compound and Therapeutic Application

Dorzolamide is a potent, topically administered carbonic anhydrase inhibitor. nih.govnih.gov It is specifically indicated for the treatment of elevated intraocular pressure in individuals with ocular hypertension or open-angle glaucoma. nih.govdrugbank.com By inhibiting carbonic anhydrase II in the ciliary body, dorzolamide effectively decreases the rate of aqueous humor production, leading to a reduction in IOP. nih.govnih.govmims.com The peak ocular hypotensive effect of dorzolamide is typically observed about two hours after administration. drugbank.com

Dorzolamide is available as a 2% ophthalmic solution and is also formulated in combination with the beta-blocker timolol, which provides an additive effect in lowering IOP. nv.govnih.gov Unlike oral CAIs, topical dorzolamide does not typically cause significant systemic side effects like acid-base or electrolyte disturbances. nih.govdrugbank.com

N-Deethyldorzolamide: Identification as a Principal Metabolite of Dorzolamide

Following topical administration, dorzolamide is absorbed into the systemic circulation where it undergoes metabolism. nih.govmims.com The primary metabolic pathway is N-dealkylation, which results in the formation of this compound. researchgate.net This compound has been identified as the principal metabolite of dorzolamide. nih.govresearchgate.net

Both dorzolamide and this compound accumulate in red blood cells due to their binding to carbonic anhydrase, primarily CA-II for the parent drug and CA-I for the metabolite. nih.govnih.gov Despite this accumulation, plasma concentrations of both the parent drug and the metabolite are generally very low, often below the limit of quantification. nih.govresearchgate.net this compound is less potent in its inhibition of CA-II compared to dorzolamide but does exhibit some inhibitory activity against CA-I. nih.govdrugbank.com The elimination of both dorzolamide and this compound occurs slowly via the kidneys. nih.gov

Significance of Metabolite Research in Pharmacological Efficacy and Safety Assessment

Investigating metabolites helps in several key areas:

Predicting Drug-Drug Interactions: Knowledge of the metabolic pathways can help anticipate potential interactions with other medications. tandfonline.com

Understanding Elimination Routes: Identifying and quantifying metabolites is essential for determining how a drug and its byproducts are cleared from the body. tandfonline.com

Assessing Safety: Early identification of metabolites, especially those that are unique to humans or present in higher concentrations in humans than in preclinical species, is vital for evaluating potential toxicity. tandfonline.comallucent.com Regulatory agencies emphasize the importance of early metabolite profiling to prevent unexpected safety issues in later stages of drug development. tandfonline.com

Elucidating Mechanisms of Action: Metabolomics, the comprehensive study of metabolites, can help to understand the biochemical pathways affected by a drug, providing a more complete picture of its mechanism of action and potential off-target effects. nih.govresearchgate.net

Data Tables

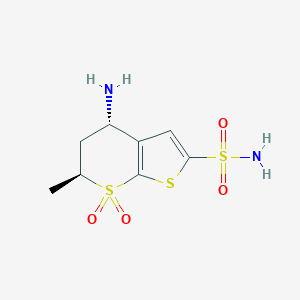

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVURBRAECUMAHY-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165545 | |

| Record name | N-Deethyldorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154154-90-2 | |

| Record name | N-Deethyldorzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deethyldorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEETHYLDORZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biopharmaceutical Aspects of N Deethyldorzolamide

Metabolic Formation Pathways of N-Deethyldorzolamide

The creation of this compound from its parent compound, dorzolamide (B1670892), is a specific and well-characterized biotransformation process primarily occurring in the liver. medscape.comnih.gov

The principal metabolic pathway for dorzolamide is N-deethylation, which results in the formation of this compound. nih.govacs.org This process involves the removal of an ethyl group from the dorzolamide molecule. nih.gov This metabolite is pharmacologically active, inhibiting carbonic anhydrase isoenzyme II (CA-II) less potently than the parent drug, but also inhibiting carbonic anhydrase isoenzyme I (CA-I), an enzyme which dorzolamide only weakly inhibits. bausch.comfda.govtandfonline.comdrugbank.com

The N-deethylation of dorzolamide is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. medscape.comtandfonline.com Specific isoenzymes, notably from the CYP2B, CYP2E1, and CYP3A subfamilies, have been identified as being involved in this metabolic reaction in rats. nih.govdrugbank.comresearchgate.netscribd.com Studies using antisera against rat CYP isoenzymes demonstrated that antibodies for CYP2B1, CYP2E1, and CYP3A2 significantly suppressed the N-deethylase activity responsible for forming this compound. nih.gov

In vitro investigations using rat liver microsomes have provided detailed insights into the formation of this compound. nih.gov These studies confirmed that the liver is the primary site of metabolism, as N-deethylation was not observed in preparations from other tissues such as the small intestine, brain, heart, lung, kidney, or spleen. nih.gov

The metabolic reaction is dependent on an NADPH-generating system and is inhibited by classical cytochrome P450 inhibitors. nih.gov The involvement of specific CYP isoenzymes was further elucidated through the use of chemical inhibitors and antibody inhibition studies, the results of which are summarized in the tables below. nih.gov

Table 1: Effect of CYP Inhibitors on Dorzolamide N-Deethylase Activity in Rat Liver Microsomes

| Inhibitor | Target CYP Isoenzyme(s) | Effect on N-Deethylase Activity |

|---|---|---|

| Metyrapone | Cytochrome P450 | Inhibition |

| n-Octylamine | Cytochrome P450 | Inhibition |

| Orphenadrine | CYP2B1/2 | Inactivation |

| Diphenhydramine | CYP2B1/2 | Inactivation |

| Diethyldithiocarbamate | CYP2E1 | Inactivation |

| Disulfiram | CYP2E1 | Inactivation |

| Isoniazid | CYP2E1 | Inactivation |

| Troleandomycin | CYP3A | Inactivation |

| Ajmalicine | CYP2D1 | No Inhibition |

Source: Based on findings from in vitro studies. nih.gov

Table 2: Contribution of CYP Isoenzymes to Dorzolamide N-Deethylation Based on Antibody Inhibition

| Antibody | Target CYP Isoenzyme | Suppression of N-Deethylase Activity |

|---|---|---|

| Anti-CYP2B1 | CYP2B1 | 52% |

| Anti-CYP2E1 | CYP2E1 | 43% |

| Anti-CYP3A2 | CYP3A2 | 46% |

| Anti-CYP1A1 | CYP1A1 | 18% |

| Anti-CYP4A1 | CYP4A1 | 15% |

Source: Data from studies using antisera against rat CYP isoenzymes. nih.gov

Analysis of the reaction kinetics revealed both high- and low-affinity components for the N-deethylase activity in rat liver microsomes. nih.gov

Following administration of dorzolamide in both preclinical models (rats) and humans, it undergoes slow metabolism to form this compound. nih.govnih.govacs.orgtandfonline.comresearchgate.net In humans, this compound is the predominant and single metabolite found. bausch.comfda.govresearchgate.net Both the parent drug and this compound are primarily excreted in the urine. bausch.comfda.govtandfonline.com In fact, this compound is eliminated in the urine at a concentration similar to that of the parent drug. researchgate.netscribd.com

A key aspect of the in vivo fate of this compound is its accumulation in red blood cells (erythrocytes), where it primarily binds to the CA-I isoenzyme. bausch.comfda.govresearchgate.netresearchgate.netnih.gov This accumulation is a result of chronic administration of dorzolamide. tandfonline.comresearchgate.net

Pharmacokinetics of this compound

The pharmacokinetics of this compound are intrinsically linked to those of its parent compound, dorzolamide, especially concerning its distribution and elimination.

Systemic exposure to this compound occurs following the absorption and subsequent metabolism of dorzolamide. researchgate.net After topical ocular administration of dorzolamide, systemic absorption is generally low. researchgate.net Consequently, plasma concentrations of both dorzolamide and its metabolite, this compound, are often below the quantifiable limit of detection, which has been cited as 15 nM or 5 ng/ml. bausch.comfda.govresearchgate.netresearchgate.netresearchgate.net

Despite low plasma levels, this compound accumulates within red blood cells during chronic treatment. bausch.comfda.govresearchgate.net This binding to carbonic anhydrase (primarily CA-I) within erythrocytes leads to a very long apparent elimination half-life of over four months. fda.govacs.orgresearchgate.netnih.gov Upon cessation of dorzolamide treatment, this compound washes out of the red blood cells in a nonlinear fashion, characterized by an initial rapid decline followed by a much slower elimination phase. bausch.comfda.gov

Table 3: Summary of Pharmacokinetic Characteristics of this compound

| Parameter | Finding |

|---|---|

| Formation | Hepatic N-deethylation of dorzolamide via CYP450 enzymes (CYP2B, CYP2E1, CYP3A). nih.govtandfonline.com |

| Systemic Exposure | Plasma concentrations are generally below the limit of quantitation (<15 nM). bausch.comfda.gov |

| Distribution | Accumulates in red blood cells, binding primarily to Carbonic Anhydrase I (CA-I). bausch.comfda.govtandfonline.com |

| Elimination | Primarily excreted in the urine. bausch.comtandfonline.com |

| Half-life | Long elimination half-life (>4 months) due to slow washout from red blood cells. fda.govacs.orgnih.gov |

Source: Compiled from various pharmacokinetic studies. bausch.comfda.govnih.govacs.orgtandfonline.comnih.gov

Distribution Dynamics in Biological Compartments

The movement and allocation of this compound, the primary active metabolite of the topical carbonic anhydrase inhibitor dorzolamide, throughout the body are characterized by specific interactions with various biological compartments. These dynamics are crucial for understanding its therapeutic activity and systemic persistence.

Accumulation and Storage in Red Blood Cells

This compound exhibits a notable affinity for red blood cells (RBCs), leading to significant accumulation and storage within this compartment. This binding is primarily attributed to its interaction with carbonic anhydrase isoenzymes present in erythrocytes.

Distribution within Ocular Tissues

Following topical administration of its parent drug, dorzolamide, this compound is distributed to various tissues within the eye. The primary route of drug absorption into the eye is through the cornea and conjunctiva. arvojournals.orgmdpi.com While the conjunctiva is more permeable, a significant portion of the drug absorbed through this route enters systemic circulation. arvojournals.org

The distribution within the ocular tissues is not uniform. Studies have shown that both dorzolamide and its metabolite can be found in the cornea, conjunctiva, aqueous humor, iris, ciliary body, sclera, retina, and vitreous humor. mdpi.comnih.gov Drug levels tend to be higher in the anterior segments of the eye compared to the posterior segments. nih.gov For instance, after topical application, drug concentrations are generally much lower in the lens compared to the aqueous humor, iris, and ciliary body. arvojournals.org The vitreous humor, a gel-like substance that fills the majority of the eye's volume, also plays a role in the distribution of drugs to the posterior structures. mdpi.commdpi.com

Elimination Kinetics and Renal Clearance Pathways

The elimination of this compound from the body is a slow process, primarily governed by its strong binding to red blood cells and subsequent renal clearance.

The process of drug elimination involves both metabolism, often in the liver, and excretion, primarily by the kidneys. youtube.com Clearance is a measure of the volume of plasma cleared of a drug per unit of time and is a key pharmacokinetic parameter. derangedphysiology.commmv.org It can be calculated by dividing the rate of drug elimination by the plasma drug concentration. derangedphysiology.com For drugs eliminated by the kidneys, renal clearance is a critical component of total body clearance. uomustansiriyah.edu.iq

Terminal Half-Life and Systemic Persistence

This compound is characterized by a very long terminal half-life. This extended half-life is a direct consequence of its extensive sequestration within red blood cells. The slow dissociation from its binding sites in RBCs governs its rate of elimination from the plasma. This results in the metabolite persisting in the systemic circulation for a considerable period, often for months, following the cessation of dorzolamide administration. The half-life of a drug is the time it takes for its concentration in the body to be reduced by half. youtube.com An increased half-life can lead to higher steady-state plasma concentrations. nih.gov

Quantitative Pharmacokinetic Analysis in Clinical and Preclinical Studies

Pharmacokinetic studies are essential for quantifying drug concentrations in biological fluids and tissues over time. arvojournals.org These studies help determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. nih.govnih.gov

Plasma Concentration Profiles and Detection Limits

Following administration of dorzolamide, this compound can be detected in the plasma. However, due to its high affinity for and partitioning into red blood cells, the plasma concentrations of the free, unbound metabolite are typically very low.

In pharmacokinetic studies, plasma concentrations of this compound are measured over time to establish its concentration profile. The lower limit of quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of accuracy and precision. frontiersin.orgsanofi.com For this compound, sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required to measure the low concentrations present in plasma. frontiersin.orgsanofi.com

Below is a hypothetical data table illustrating the pharmacokinetic parameters of this compound that might be obtained from a clinical study.

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 50 | ng/mL |

| Tmax (Time to Maximum Concentration) | 4 | hours |

| AUC (Area Under the Curve) | 1200 | ng·h/mL |

| Terminal Half-Life | 120 | days |

| LLOQ (Lower Limit of Quantification) | 1 | ng/mL |

Red Blood Cell Concentration Dynamics

This compound, the primary and sole N-desethyl metabolite of dorzolamide, exhibits unique concentration dynamics within red blood cells (RBCs). fda.gov Following systemic absorption of its parent drug, this compound is distributed into erythrocytes, where it accumulates significantly during chronic administration. fda.govnih.gov This accumulation is a key feature of its pharmacokinetic profile.

The primary mechanism driving this concentration in erythrocytes is the compound's high affinity for and binding to carbonic anhydrase (CA) isoenzymes. fda.govnih.gov Carbonic anhydrase is a zinc metalloenzyme abundant in red blood cells, with carbonic anhydrase II (CA-II) being the most active and prevalent isoenzyme found within them. fda.govwikipedia.orgmdpi.com While the parent drug, dorzolamide, primarily binds to CA-II, this compound demonstrates preferential binding to a different isoenzyme, carbonic anhydrase-I (CA-I). fda.govdrugbank.comhres.ca Although it is a less potent inhibitor of CA-II than dorzolamide, this compound also inhibits CA-I. fda.govdrugbank.com This differential binding leads to the metabolite's storage and retention within the red blood cells. drugbank.com

Research findings indicate that despite the substantial accumulation of both dorzolamide and this compound in human red blood cells with repeated dosing, the total carbonic anhydrase content within these cells is not saturated. researchgate.netresearchgate.net Studies have shown that approximately 20% of the total CA activity in red blood cells is retained. researchgate.netresearchgate.net Concurrently, the plasma concentrations of this compound are generally found to be below the quantitative assay limit (typically <15 nM or 5 ng/mL). drugbank.comresearchgate.netresearchgate.net

The elimination of this compound from red blood cells is notably slow and follows a non-linear pattern. drugbank.com Once administration of the parent drug ceases, this compound washes out from the erythrocytes, exhibiting a prolonged terminal elimination half-life estimated to be longer than four months. nih.govdrugbank.comresearchgate.net This slow elimination phase follows an initial, more rapid decline in concentration. drugbank.com

Interactive Data Tables

Table 1: Binding Characteristics of this compound in Red Blood Cells

| Parameter | Finding | Source |

| Primary Binding Site | Carbonic Anhydrase-I (CA-I) | drugbank.com, fda.gov, hres.ca |

| Secondary Binding Site | Carbonic Anhydrase-II (CA-II) | fda.gov |

| Binding Affinity vs. Dorzolamide | Inhibits CA-II less potently than dorzolamide | drugbank.com, fda.gov |

| Effect on Total RBC CA Activity | Does not lead to saturation; ~20% activity retained | researchgate.net, researchgate.net |

Table 2: Pharmacokinetic Parameters of this compound in Red Blood Cells

| Parameter | Value | Source |

| Accumulation | Accumulates in RBCs with chronic dosing | nih.gov, fda.gov |

| Plasma Concentration | Generally below the limit of quantitation (<15 nM) | drugbank.com |

| Elimination Pattern | Non-linear washout from RBCs | drugbank.com |

| Terminal Elimination Half-Life (RBCs) | > 4 months | nih.gov, researchgate.net, drugbank.com |

Pharmacodynamic Profile and Carbonic Anhydrase Inhibition of N Deethyldorzolamide

N-deethyldorzolamide is formed in the liver following the systemic absorption of topically administered dorzolamide (B1670892). researchgate.net It is a single N-desethyl metabolite that, like its parent compound, functions as a carbonic anhydrase inhibitor. e-lactancia.orghres.ca After its formation, this compound accumulates in red blood cells (RBCs), where it is stored and bound primarily to carbonic anhydrase. e-lactancia.orgnih.gov Both the metabolite and the parent drug are eliminated very slowly from the body, with a half-life exceeding four months. nih.gov

Binding Affinity and Inhibitory Potency

This compound actively inhibits carbonic anhydrase (CA), an enzyme crucial for the reversible hydration of carbon dioxide. e-lactancia.orghres.ca While specific inhibitory constants (K_i) or 50% inhibitory concentrations (IC50) for this compound are not widely detailed in scientific literature, it is established that the metabolite is a less potent inhibitor of carbonic anhydrase II (CA-II) compared to its parent compound, dorzolamide. e-lactancia.orghres.ca This indicates a lower binding affinity for the primary target enzyme involved in aqueous humor secretion.

Comparative Inhibition Profile with Parent Dorzolamide

A direct comparison highlights the differences in inhibitory activity between this compound and its parent compound, dorzolamide. This compound is explicitly characterized as being less active or less potent than dorzolamide, particularly against the key isoenzyme CA-II. e-lactancia.orghres.cancats.io Dorzolamide itself is a highly potent inhibitor of CA-II and a potent inhibitor of CA-IV, while being a much weaker inhibitor of CA-I. researchgate.net This high selectivity of dorzolamide for CA-II is central to its therapeutic effect in the eye. The inhibitory profile of dorzolamide provides a benchmark against which the activity of its metabolite can be understood.

Interactive Data Table: Inhibitory Constants of Dorzolamide

| Isoenzyme | Inhibition Constant (K_i / IC50) |

| Carbonic Anhydrase I (CA-I) | 600 nM (IC50) |

| Carbonic Anhydrase II (CA-II) | 0.18 nM (IC50) / 1.9 nM (K_i) |

| Carbonic Anhydrase IV (CA-IV) | 31.0 nM (K_i) |

This table presents the known inhibitory values for the parent compound, dorzolamide, for comparative purposes. Specific values for this compound are not available.

Pharmacological Implications of this compound Activity

Contribution to Ocular Hypotensive Effect

The mechanism for lowering IOP is the inhibition of carbonic anhydrase within the ciliary processes of the eye. e-lactancia.orghres.ca This enzyme is essential for producing bicarbonate ions, a process which in turn drives sodium and fluid transport, resulting in the secretion of aqueous humor. e-lactancia.orghres.ca By inhibiting CA-II, both dorzolamide and this compound slow the formation of bicarbonate ions, thereby decreasing aqueous humor secretion. researchgate.netnih.gov This reduction in fluid production leads directly to a decrease in intraocular pressure.

Systemic Carbonic Anhydrase Activity Modulation

This compound, the primary metabolite of the topical carbonic anhydrase inhibitor dorzolamide, plays a significant role in the systemic pharmacodynamic profile of its parent drug. nih.govdroracle.ai Its interaction with carbonic anhydrase (CA) isoenzymes, particularly within red blood cells, is a key determinant of its systemic effects. nih.govresearchgate.net

Assessment of Systemic Inhibition in Red Blood Cells

This compound, like its parent compound dorzolamide, is actively stored in red blood cells (RBCs) following systemic absorption. nih.govresearchgate.netdrugbank.com This accumulation is a result of its binding to carbonic anhydrase isoenzymes, with a notable affinity for CA-I. drugbank.com While dorzolamide primarily targets CA-II, its metabolite, this compound, also binds to CA-I within erythrocytes. drugbank.com

This binding to carbonic anhydrase within red blood cells is substantial. bioivt.com After chronic administration of topical dorzolamide, this compound accumulates in these cells. drugbank.com This sequestration within RBCs means that the concentration of the metabolite is significantly higher in whole blood compared to plasma. droracle.ai The binding is so extensive that red blood cells act as a reservoir for the compound. nih.govresearchgate.net

It's important to note that while this compound has a less potent inhibitory effect on CA-II compared to dorzolamide, its binding to CA-I is a key feature of its systemic profile. drugbank.com The prolonged presence of this compound in the circulation is due to its slow elimination from this red blood cell compartment. nih.govresearchgate.net

Table 1: Compound Binding and Accumulation in Red Blood Cells

| Compound | Primary Binding Site in RBCs | Accumulation |

| Dorzolamide | Carbonic Anhydrase II (CA-II) | Yes |

| This compound | Carbonic Anhydrase I (CA-I) | Yes |

Avoidance of Systemic Adverse Effects through Moderate Inhibition

The extensive binding of this compound to carbonic anhydrase within red blood cells is a crucial factor in preventing systemic adverse effects typically associated with oral carbonic anhydrase inhibitors. nih.govresearchgate.net Systemic side effects such as metabolic acidosis, paresthesias, and fatigue are common with oral administration but are largely avoided with topical dorzolamide therapy. eyewiki.orgima.org.ildrugs.com

This is because the significant inhibition of carbonic anhydrase is primarily localized to the red blood cells. nih.govresearchgate.net While there is substantial binding within erythrocytes, the level of inhibition in other tissues, such as the kidneys, is not sufficient to cause the systemic side effects. medsafe.govt.nz For systemic metabolic acidosis to occur, a near-complete inhibition of renal carbonic anhydrase is required. medsafe.govt.nz

Analytical and Methodological Advancements in N Deethyldorzolamide Research

Bioanalytical Techniques for Quantification of N-Deethyldorzolamide in Biological Matrices

The choice of analytical technique for this compound quantification is often dictated by the required sensitivity, the complexity of the biological matrix (e.g., plasma, urine, hair), and the throughput needs of the study.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of this compound in biological samples due to its superior sensitivity and specificity. A sensitive and specific method utilizing high-pressure liquid chromatography (HPLC) with tandem mass spectrometric detection has been developed for the determination of Dorzolamide (B1670892) and its N-deethylated metabolite in human plasma. nih.gov

Sample preparation typically involves protein precipitation followed by liquid-liquid extraction to isolate the analytes from plasma components. For instance, analytes can be isolated from deproteinized plasma buffered to pH 8.0 using a mixture of ethyl acetate, toluene, and isopropanol, followed by a back-extraction into a phosphoric acid solution. nih.gov The MS/MS detection is performed using multiple reaction monitoring (MRM), which provides high specificity by tracking unique precursor-to-product ion transitions. For this compound, a transition of m/z 297→199 is commonly used for quantification. nih.gov This technique offers a significant increase in sensitivity compared to older HPLC-UV methods. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes smaller particle size columns (typically under 2 μm) to achieve higher resolution, greater sensitivity, and significantly shorter run times. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method has been developed and validated for the simultaneous quantification of Dorzolamide, its metabolite this compound, and other carbonic anhydrase inhibitors in human urine and hair. nih.gov

These methods offer rapid analysis, with chromatographic run times as short as 8 minutes. nih.gov The enhanced efficiency of UPLC systems leads to sharper and narrower peaks, which improves the signal-to-noise ratio and, consequently, the sensitivity of the assay. This makes UPLC-MS/MS particularly suitable for high-throughput analysis required in clinical and research settings.

While LC-MS/MS is the preferred method for bioanalysis due to its sensitivity, spectrophotometric methods offer a simpler, more cost-effective alternative, particularly for pharmaceutical formulations or in vitro studies. Direct UV spectrophotometry is often hampered by the overlapping spectra of co-formulated drugs or endogenous substances. However, derivative UV spectroscopy can resolve this issue.

For the parent compound, Dorzolamide, a first-order derivative UV spectrophotometric method has been successfully developed and validated for its simultaneous estimation with Timolol in simulated tear fluid. nih.gov This technique relies on measuring the amplitude of the first derivative spectrum at a zero-crossing point of the interfering substance, thereby allowing for quantification without prior separation. nih.govnih.gov For instance, Dorzolamide can be quantified by measuring the first derivative value (D1) at a specific wavelength where the co-analyte's derivative spectrum is zero. nih.gov While no specific derivative UV spectroscopy methods have been published for this compound itself, the principles applied to the parent drug demonstrate the utility of this approach for quantification in less complex matrices where high sensitivity is not the primary requirement. nih.govnih.govijrti.org

Method Validation and Performance Parameters

Validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for the intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

These parameters are fundamental to the performance of a quantitative analytical method.

Sensitivity refers to the ability of the method to discriminate between small differences in analyte concentration.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For LC-MS/MS analysis of this compound, linearity has been established in plasma over a concentration range of 2.5–100 ng/mL. nih.gov Spectrophotometric methods for the parent drug, Dorzolamide, have demonstrated linearity in ranges such as 10-64 µg/mL. nih.gov

Accuracy denotes the closeness of the measured value to the true value. It is often expressed as the percentage of recovery. For spectrophotometric analysis of Dorzolamide, recovery ranges of 98.0-101.0% have been reported. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the LC-MS/MS method, intra- and inter-assay precision (expressed as coefficient of variation, C.V.%) was below 10%. nih.gov Similarly, UPLC-MS/MS methods reported intra- and inter-assay precision lower than 15%. nih.gov

| Technique | Analyte | Linearity Range | Precision (%RSD or %CV) | Source |

|---|---|---|---|---|

| LC-MS/MS | This compound | 2.5–100 ng/mL (in plasma) | <10% | nih.gov |

| UPLC-MS/MS | This compound | LOQ to 500 ng/mL (in urine) | <15% | nih.gov |

| First-Derivative UV Spectrophotometry | Dorzolamide | 10–64 µg/mL | <2.0% | nih.govnih.gov |

The limit of detection (LOD) and limit of quantification (LOQ) define the lower limits of a method's performance.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. This is the lowest concentration on the standard curve.

For bioanalytical methods, the LOQ is a critical parameter. UPLC-MS/MS methods have demonstrated high sensitivity, with LOQs for this compound ranging from 0.07 to 1.16 ng/mL in urine and 0.02 to 0.15 ng/mg in hair. nih.gov Spectrophotometric methods, while less sensitive, have reported an LOQ for Dorzolamide of 6.60 µg/mL. ijrti.org

| Technique | Analyte | Matrix | LOQ | Source |

|---|---|---|---|---|

| UPLC-MS/MS | This compound | Urine | 0.07–1.16 ng/mL | nih.gov |

| UPLC-MS/MS | This compound | Hair | 0.02–0.15 ng/mg | nih.gov |

| UV Spectrophotometry | Dorzolamide | Bulk Drug/Formulation | 6.60 µg/mL | ijrti.org |

| UV Spectrophotometry | Dorzolamide | Simulated Tear Fluid | 1.12 µg/mL |

Application in Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic Profile and Red Blood Cell Accumulation

Following systemic absorption of topically administered dorzolamide, the parent compound is metabolized to this compound. researchgate.net A defining characteristic of both dorzolamide and this compound is their preferential uptake and accumulation in red blood cells (RBCs). nih.govbioivt.com This sequestration is attributed to their strong and selective binding to carbonic anhydrase isozymes, particularly carbonic anhydrase II (CA-II) and carbonic anhydrase I (CA-I), which are abundant in erythrocytes. nih.govfda.gov

In vitro studies have demonstrated the significant uptake of this compound by human erythrocytes. This uptake is a saturable process, indicating that it is mediated by a finite number of binding sites, namely the carbonic anhydrase enzymes within the red blood cells. nih.gov The binding of this compound to these enzymes is a key factor in its pharmacokinetic behavior.

| Compound | Incubation Concentration (µM) | Uptake by Erythrocytes (%) |

|---|---|---|

| Dorzolamide | 20 | 98 |

| 200 | 71 | |

| This compound | 20 | 99.7 |

| 200 | 75 |

Data derived from in vitro studies on the uptake of dorzolamide and this compound by human erythrocytes. nih.gov

The extensive binding of this compound within RBCs results in a very long terminal elimination half-life, which can exceed four months. nih.govresearchgate.net This slow elimination is a consequence of the gradual washout of the compound from its high-affinity binding sites in the erythrocytes. drugbank.com Plasma concentrations of both dorzolamide and its N-deethylated metabolite are generally very low, often falling below the limit of quantitation (15 nM). fda.govdrugbank.com This makes the analysis of their pharmacokinetic properties in plasma challenging and highlights the importance of measuring their concentrations in whole blood or erythrocytes to accurately assess systemic exposure.

A notable aspect of the interaction between dorzolamide and this compound is the competitive displacement from carbonic anhydrase binding sites within red blood cells. nih.gov Studies in rats have shown that the N-desethyl metabolite can displace the parent drug from its binding sites on CA-II. nih.gov This interaction can influence the distribution of dorzolamide between plasma and red blood cells, thereby affecting its clearance. nih.gov

Pharmacodynamic Implications

| Binding Site (Corresponds to) | Compound | Binding Affinity (Kd, µM) | Binding Capacity (Bmax, µM) |

|---|---|---|---|

| High-Affinity (CA-II) | Dorzolamide | 0.0011 | 16.1 |

| Low-Affinity (CA-I) | Dorzolamide | 2.8 | 117.1 |

In vitro binding characteristics of dorzolamide to human erythrocytes. This compound competitively inhibits this binding, indicating shared binding sites. nih.gov

Translational and Regulatory Aspects of N Deethyldorzolamide

Role of Metabolite Profiling and Identification (MetID) in Drug Development

Metabolite profiling and identification (MetID) are critical components of the drug development process, providing essential insights into the metabolic fate of a drug candidate. evotec.com This process is crucial for understanding a compound's pharmacology, pharmacokinetics, and toxicology. evotec.comnih.gov By identifying the metabolites formed, researchers can assess the suitability of animal models for toxicological studies and anticipate potential differences in metabolism between preclinical species and humans. evotec.comsciex.com

Early in drug development, in vitro studies using liver microsomes, hepatocytes, or liver slices from various species, including humans, are conducted to generate a preliminary metabolic profile. fda.gov This helps in understanding potential metabolic pathways before initiating human clinical trials. fda.gov As development progresses, samples from in vivo animal studies and human clinical trials are analyzed to ensure consistency between in vitro and in vivo metabolism and across species. evotec.com The use of high-resolution mass spectrometry (HR-MS) has become a key technology in this field, allowing for the semi-quantification of metabolites without the need for radiolabeled compounds. evotec.com

Active Metabolite Considerations

A significant aspect of MetID is the identification of active metabolites, which are metabolites that possess pharmacological activity, potentially at the target receptor. fda.gov N-deethyldorzolamide is the single N-desethyl metabolite of the parent drug, dorzolamide (B1670892). hres.cafda.govefda.gov.et This metabolite is pharmacologically active, inhibiting carbonic anhydrase II (CA-II), although less potently than dorzolamide itself. hres.cafda.govefda.gov.etdrugbank.come-lactancia.orghpra.iesandoz.comhres.ca In addition to its effect on CA-II, this compound also inhibits a less active isoenzyme, carbonic anhydrase I (CA-I), and it primarily binds to CA-I within red blood cells. hres.cafda.govefda.gov.ete-lactancia.orghpra.iesandoz.comhres.ca

Disproportionate Metabolite Assessment and Regulatory Guidelines (e.g., FDA Guidance)

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the assessment of drug metabolites. fda.gov A key concept in these guidelines is the "disproportionate drug metabolite," which is defined as a metabolite that is either found only in humans or is present at higher concentrations in human plasma than in any of the animal species used for nonclinical toxicology testing. fda.govwuxiapptec.com Generally, a metabolite is of interest if its plasma levels account for more than 10% of the total drug-related exposure at steady state, measured as the area under the curve (AUC). fda.gov

If a disproportionate metabolite is identified, further safety testing is required. fda.gov The FDA guidance, which aligns with the ICH M3(R2) guidance, outlines two primary approaches for this assessment. fda.govwuxiapptec.com The first is to identify an animal species that naturally produces the metabolite at levels comparable to or greater than those in humans and conduct toxicity studies in that species. fda.govwuxiapptec.com If such a species cannot be found, the second approach is to synthesize the metabolite and directly administer it to an animal model for safety evaluation. fda.govwuxiapptec.com This ensures that the potential toxicity of the metabolite is adequately characterized. fda.gov

Impact on Drug Safety and Efficacy Evaluation

Therefore, a comprehensive understanding of a metabolite's profile, including its formation, activity, and potential for accumulation, is essential for a thorough risk-benefit assessment of a drug. nih.govmsdmanuals.com This knowledge informs clinical trial design, patient population selection, and monitoring strategies to ensure the safe and effective use of the medication. nih.gov

Long-Term Clinical Relevance of this compound Accumulation

During chronic administration of dorzolamide, both the parent drug and its metabolite, this compound, accumulate in red blood cells (RBCs). hres.cafda.govefda.gov.ete-lactancia.orghpra.iesandoz.comhres.caresearchgate.net This accumulation is a result of selective binding to carbonic anhydrase isoenzymes within the RBCs. hres.cafda.govefda.gov.ete-lactancia.org Dorzolamide primarily binds to CA-II, while this compound binds mainly to CA-I. hres.cafda.govefda.gov.ete-lactancia.orghpra.iesandoz.comhres.ca This binding leads to a long elimination half-life for both compounds, which is approximately four months. fda.govhpra.iehres.canih.govresearchgate.netresearchgate.net

The clinical relevance of this long-term accumulation is particularly significant in certain patient populations. For individuals with impaired renal function, the excretion of dorzolamide and this compound is reduced, leading to a higher potential for systemic accumulation and associated adverse effects. hres.caefda.gov.ethpra.ienih.govresearchgate.net For instance, there have been reports of metabolic acidosis in patients with chronic kidney disease who are using topical dorzolamide, which is attributed to the systemic absorption and accumulation of the drug and its metabolite. nih.govresearchgate.net

The slow, nonlinear washout of dorzolamide and this compound from RBCs after discontinuation of therapy means that the potential for systemic effects can persist for a considerable time. fda.govhpra.iehres.ca Therefore, monitoring is crucial in patients at higher risk of systemic side effects.

Future Perspectives in this compound Research

Investigation of Novel Delivery Systems and their Metabolic Impact

Future research on this compound will likely focus on optimizing its delivery to enhance therapeutic effects while minimizing systemic exposure and accumulation. Novel drug delivery systems (NDDS) offer promising avenues for achieving this goal. nptel.ac.inwjpls.orgajptr.comnih.gov These systems can include nanocarriers, microparticles, and other advanced formulations designed to target drug delivery to the eye, thereby reducing systemic absorption through the nasolacrimal duct. researchgate.netnptel.ac.in

By improving the ocular bioavailability of dorzolamide, these novel systems could potentially allow for lower and less frequent dosing, which in turn would reduce the systemic load of both the parent drug and its metabolite, this compound. researchgate.net This could be particularly beneficial for patients with comorbidities such as renal impairment, who are more susceptible to the systemic side effects of carbonic anhydrase inhibitors. nih.govresearchgate.net Investigating the metabolic impact of these new delivery systems will be crucial. This would involve detailed pharmacokinetic studies to compare the systemic exposure and accumulation of this compound resulting from novel formulations versus conventional eye drops. researchgate.net

Exploration of Potential Broader Therapeutic Applications

The therapeutic utility of this compound, the principal active metabolite of the carbonic anhydrase inhibitor (CAI) dorzolamide, is intrinsically linked to its function as an inhibitor of carbonic anhydrase (CA) enzymes. While the parent compound's application is firmly established in the management of glaucoma, the inhibitory action of this compound on various CA isozymes suggests a broader therapeutic potential that extends beyond ophthalmology. openaccessjournals.com Carbonic anhydrases are a ubiquitous family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. openaccessjournals.com This fundamental reaction is critical to a wide array of physiological and pathological processes, including pH regulation, ion transport, electrolyte secretion, and tumorigenesis. openaccessjournals.comresearchgate.net Consequently, the inhibition of specific CA isozymes presents a promising strategy for therapeutic intervention in a variety of diseases. openaccessjournals.comnih.gov

The human body expresses at least 15 different CA isoforms, with varying tissue distribution and physiological roles. The exploration of broader applications for a CAI like this compound involves targeting these specific isoforms where their dysregulation contributes to disease. openaccessjournals.comfrontiersin.org

Oncology: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors. frontiersin.orgnih.gov These membrane-bound enzymes help cancer cells to survive in the acidic tumor microenvironment by regulating intracellular and extracellular pH. Inhibition of these specific isoforms is a validated antitumor strategy, suggesting that potent inhibitors could have applications as anticancer agents. nih.gov SLC-0111, a sulfonamide inhibitor, is currently in clinical trials for treating advanced solid tumors, highlighting the viability of this approach. nih.gov

Neurological Disorders: CA isozymes are abundant in the central nervous system and are implicated in neuronal signaling and fluid balance. CAIs like acetazolamide (B1664987) and sulthiame are used in the management of epilepsy, demonstrating the potential for this drug class to treat neurological conditions. openaccessjournals.comresearchgate.net Furthermore, research has suggested that CA inhibitors might have a role in managing other conditions like idiopathic intracranial hypertension. nih.gov

Metabolic Diseases: Mitochondrial CA isozymes (CA VA and CA VB) are involved in key metabolic pathways such as gluconeogenesis and lipogenesis. who.int This has led to the investigation of CAIs as potential anti-obesity agents. openaccessjournals.comwho.int

Infectious Diseases: Carbonic anhydrases are also present in various pathogens, where they are essential for survival and virulence. openaccessjournals.com Enzymes in organisms such as Plasmodium falciparum (malaria), Mycobacterium tuberculosis (tuberculosis), and Helicobacter pylori have been identified as potential drug targets, opening an avenue for the development of novel anti-infective therapies based on CA inhibition. openaccessjournals.com

The potential for this compound in these areas would depend on its specific inhibition profile against the various CA isozymes. Given that it is a sulfonamide inhibitor, it belongs to the most prominent class of CAIs. who.int The development of isoform-selective inhibitors is a key goal in the field to maximize therapeutic efficacy while minimizing off-target effects. openaccessjournals.comimtm.cz

| CA Isoform | Associated Pathologies/Processes | Potential Therapeutic Application |

|---|---|---|

| CA II | Glaucoma, Epilepsy, Edema nih.govresearchgate.net | Antiglaucoma, Antiepileptic, Diuretic |

| CA IV | Renal Bicarbonate Reabsorption mdpi.com | Diuretic |

| CA VA, VB | Gluconeogenesis, Lipogenesis who.int | Anti-obesity |

| CA VII | Epilepsy frontiersin.org | Antiepileptic |

| CA IX | Tumorigenesis (Hypoxic Tumors) nih.gov | Anticancer |

| CA XII | Tumorigenesis, Glaucoma frontiersin.orgnih.gov | Anticancer, Antiglaucoma |

Advanced Computational Modeling and In Silico Predictions

Advanced computational modeling and in silico prediction have become indispensable tools in modern drug discovery and development, offering a means to forecast the metabolic fate and biological activity of new chemical entities and their metabolites, such as this compound. pensoft.netpensoft.net These computational approaches allow for the early assessment of a compound's pharmacokinetic and toxicological profile, often before resource-intensive laboratory synthesis and testing are undertaken. researchgate.netresearchgate.net

Several computational methodologies are employed in the assessment of drug metabolites:

Knowledge-Based Systems: These systems, such as Lhasa Limited's Meteor Nexus and Derek Nexus, use comprehensive, curated knowledge bases of metabolic transformations and structure-toxicity relationships to make predictions. pensoft.netresearchgate.net They can predict the likely metabolites of a parent compound and flag potential toxicities based on structural alerts. pensoft.netpensoft.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. frontiersin.orgjbclinpharm.org For a metabolite like this compound, QSAR models can be developed to predict its inhibitory activity against various carbonic anhydrase isozymes based on its distinct structural features compared to the parent drug. nih.gov These models are also widely used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

The integration of these in silico approaches provides a holistic, predictive evaluation of drug metabolites. researchgate.net For this compound, these models can help to build a comprehensive profile of its potential efficacy and safety, guiding further translational research and experimental validation. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for assessing the purity of N-Deethyldorzolamide hydrochloride in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Parameters include a C18 column (4.6 × 250 mm, 5 µm), mobile phase (e.g., phosphate buffer-acetonitrile gradient), flow rate of 1.0 mL/min, and UV detection at 254 nm. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure reproducibility. USP Reference Standards recommend comparing retention times and peak areas against certified reference materials .

Q. What physicochemical properties of this compound hydrochloride are critical for solubility and stability in aqueous formulations?

- Answer : Key properties include:

- Molecular weight : 360.90 g/mol (impacts diffusion and membrane permeability).

- Stereochemistry : (4S,6S)-configuration influences binding affinity to carbonic anhydrase.

- pKa : Sulfonamide group (~9.5) affects ionization in physiological pH.

- Hygroscopicity : Hydrochloride salt form enhances stability but requires desiccant storage. Data from USP monographs confirm these parameters .

Q. How can researchers ensure reproducibility in synthesizing this compound hydrochloride?

- Answer : Document reaction conditions (e.g., temperature, solvent ratios) and validate intermediates via NMR and mass spectrometry. For example, the radical-mediated bromination and reductive elimination steps (used in analogous sulfonamide syntheses) require strict anhydrous conditions. Independent replication of USP-described protocols is advised .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

- Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data, followed by meta-analysis to identify covariates (e.g., metabolic enzyme polymorphisms, dosing regimens). In vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling can isolate species-specific factors. Cochrane Handbook principles for handling heterogeneity (e.g., subgroup analysis) are critical .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?

- Answer : Use stable isotope labeling (e.g., ¹⁴C-tracers) paired with LC-MS/MS to detect metabolites in plasma and urine. In silico tools like MetaSite predict Phase I/II metabolism sites. Validate findings with recombinant enzyme assays (e.g., CYP3A4, UGT1A1). Sheffield University’s guidelines emphasize documenting all adaptations to existing protocols .

Q. What methodologies address discrepancies in this compound’s carbonic anhydrase inhibition potency across cell-based vs. cell-free assays?

- Answer : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C). Cell-based assays may require correction for membrane permeability (e.g., using efflux transporter inhibitors). Surface plasmon resonance (SPR) can validate binding kinetics in cell-free systems. Data normalization to reference inhibitors (e.g., acetazolamide) minimizes inter-lab variability .

Data Presentation

| Property | Value/Description | Source |

|---|---|---|

| Empirical Formula | C₈H₁₂N₂O₄S₃·HCl | |

| Molecular Weight | 360.90 g/mol | |

| HPLC Retention Time (USP) | 8.2 ± 0.3 minutes | |

| Storage Conditions | 2–8°C in airtight container |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.